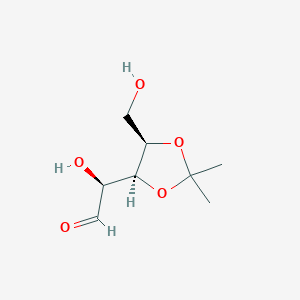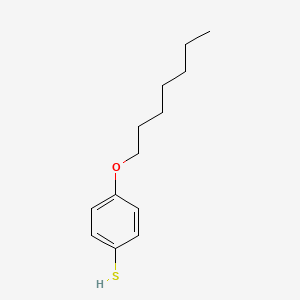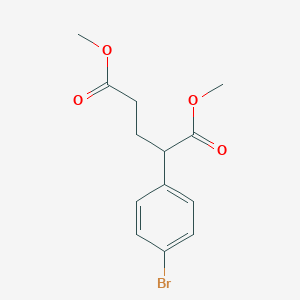
2-Chloro-1-cyclohexyl-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclohexyl-2-fluoroethanone is an organic compound with the molecular formula C8H12ClFO. It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-2-fluoroethanone typically involves the reaction of cyclohexylmagnesium bromide with 2-chloro-2-fluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexyl-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-cyclohexyl-2-fluoroethanone.
Reduction: Formation of 2-chloro-1-cyclohexyl-2-fluoroethanol.
Oxidation: Formation of 2-chloro-1-cyclohexyl-2-fluoroacetic acid.
Scientific Research Applications
2-Chloro-1-cyclohexyl-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexyl-2-fluoroethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution reactions. These interactions are facilitated by the electronic and steric properties of the cyclohexyl ring, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclohexyl-2-bromoethanone
- 2-Chloro-1-cyclohexyl-2-iodoethanone
- 2-Fluoro-1-cyclohexyl-2-chloroethanone
Uniqueness
2-Chloro-1-cyclohexyl-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of halogens also affects the compound’s physical properties, such as boiling point and solubility, distinguishing it from other similar compounds.
Properties
CAS No. |
54867-84-4 |
|---|---|
Molecular Formula |
C8H12ClFO |
Molecular Weight |
178.63 g/mol |
IUPAC Name |
2-chloro-1-cyclohexyl-2-fluoroethanone |
InChI |
InChI=1S/C8H12ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
InChI Key |
POWRVQCHXXZKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






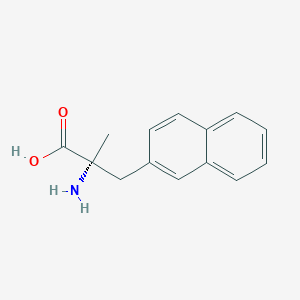
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
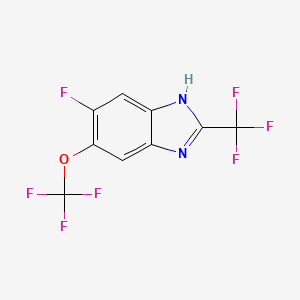

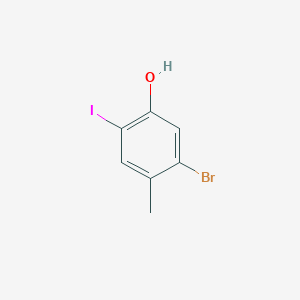
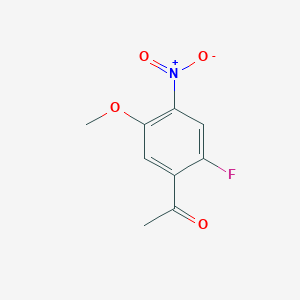
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
